1,3-Bis(octanoyloxy)-1,1,3,3-tetraoctyldistannoxane
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Overview
Description
1,3-Bis(octanoyloxy)-1,1,3,3-tetraoctyldistannoxane is an organotin compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes two octanoyloxy groups and four octyl groups attached to a distannoxane core. The presence of tin atoms in its structure imparts unique chemical properties, making it valuable for specific industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(octanoyloxy)-1,1,3,3-tetraoctyldistannoxane typically involves the reaction of octanoyl chloride with a distannoxane precursor. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The general reaction scheme is as follows:
Preparation of Octanoyl Chloride: Octanoic acid is reacted with thionyl chloride to produce octanoyl chloride.
Formation of Distannoxane Core: A distannoxane precursor, such as hexabutyldistannoxane, is reacted with octanoyl chloride in the presence of a base like pyridine to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(octanoyloxy)-1,1,3,3-tetraoctyldistannoxane undergoes various chemical reactions, including:
Oxidation: The tin atoms in the compound can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The octanoyloxy groups can be substituted with other acyl groups using appropriate acylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acylating agents like acetic anhydride in the presence of a base.
Major Products Formed
Oxidation: Formation of higher oxidation state tin compounds.
Reduction: Formation of reduced tin compounds.
Substitution: Formation of substituted distannoxane derivatives.
Scientific Research Applications
1,3-Bis(octanoyloxy)-1,1,3,3-tetraoctyldistannoxane has several scientific research applications, including:
Catalysis: Used as a catalyst in organic synthesis reactions, particularly in the formation of carbon-carbon bonds.
Material Science: Employed in the synthesis of advanced materials with unique properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Utilized in the production of coatings, adhesives, and sealants due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,3-Bis(octanoyloxy)-1,1,3,3-tetraoctyldistannoxane involves its interaction with molecular targets through its tin atoms. The tin atoms can coordinate with various ligands, facilitating catalytic reactions. The compound’s ability to undergo oxidation and reduction reactions also plays a crucial role in its mechanism of action, allowing it to participate in redox processes.
Comparison with Similar Compounds
Similar Compounds
Hexabutyldistannoxane: Similar structure but with butyl groups instead of octyl groups.
1,3-Bis(octanoyloxy)-2-propanyl palmitate: Similar acyl groups but different core structure.
Tricaprylin: Similar fatty acid chains but different central core.
Uniqueness
1,3-Bis(octanoyloxy)-1,1,3,3-tetraoctyldistannoxane is unique due to its specific combination of octanoyloxy and octyl groups attached to a distannoxane core. This unique structure imparts distinct chemical properties, making it valuable for specialized applications in catalysis, material science, and industrial processes.
Properties
CAS No. |
131403-86-6 |
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Molecular Formula |
C48H98O5Sn2 |
Molecular Weight |
992.7 g/mol |
IUPAC Name |
[[octanoyloxy(dioctyl)stannyl]oxy-dioctylstannyl] octanoate |
InChI |
InChI=1S/2C8H16O2.4C8H17.O.2Sn/c2*1-2-3-4-5-6-7-8(9)10;4*1-3-5-7-8-6-4-2;;;/h2*2-7H2,1H3,(H,9,10);4*1,3-8H2,2H3;;;/q;;;;;;;2*+1/p-2 |
InChI Key |
XJJBWEVSQHCEDW-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCC[Sn](CCCCCCCC)(OC(=O)CCCCCCC)O[Sn](CCCCCCCC)(CCCCCCCC)OC(=O)CCCCCCC |
Origin of Product |
United States |
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